Pseudomonic Acid D (1c) is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens during fermentation. [, ] It is classified as a member of the pseudomonic acid family, a group of structurally related antibiotics. [, , ] While Pseudomonic Acid A (1e) is the major metabolite and exhibits the most potent antibacterial activity, Pseudomonic Acid D serves as a minor component. [] Despite its lower potency, Pseudomonic Acid D is a valuable research tool, particularly in understanding the structure-activity relationship of pseudomonic acids and in exploring potential modifications for improved efficacy.
Pseudomonic acid D is produced during the stationary phase of growth of Pseudomonas fluorescens, a bacterium commonly found in soil and water. This compound belongs to the class of secondary metabolites, which are not directly involved in the normal growth, development, or reproduction of the organism but play significant roles in ecological interactions and have pharmaceutical applications. The pseudomonic acids, including Pseudomonic acid D, are structurally related to mupirocin, another well-known antibiotic.
The synthesis of Pseudomonic acid D can be approached through both natural extraction from Pseudomonas fluorescens and synthetic methods.
Pseudomonic acid D has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms.
The stereochemistry around specific carbon centers is crucial for its activity, influencing how it interacts with target enzymes in bacteria.
Pseudomonic acid D participates in various chemical reactions, primarily related to its antibacterial action:
The mechanism of action for Pseudomonic acid D revolves around its ability to inhibit protein synthesis:
This mechanism highlights the compound's potential as an antibiotic agent against resistant strains of bacteria.
Pseudomonic acid D exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications.
Pseudomonic acid D has significant scientific applications, particularly in medicine:
The biosynthesis of pseudomonic acid D (PA-D) occurs within the mup gene cluster of Pseudomonas fluorescens NCIMB 10586, a 74 kb genomic region encoding both polyketide synthases (PKS) and discrete tailoring enzymes. This cluster comprises six large multifunctional ORFs (mmpA–F) resembling type I PKS/fatty acid synthase systems and 27 monofunctional genes (mupA–X, macpA–E), some exhibiting homology to type II PKS systems (e.g., mupB, mupD, mupG, mupS) [1] [2] [6]. The mup cluster is organized into two primary transcriptional units: the mmp operon (backbone assembly) and the mup/macp operon (tailoring and resistance). Notably, strains like P. fluorescens BRG100 harbor analogous clusters with divergent tailoring gene composition, explaining chemotypic variation in pseudomonic acid ratios [6] [8].
Table 1: Core Components of the Mupirocin Biosynthesis Gene Cluster
Gene(s) | Function | Role in PA-D Biosynthesis |
---|---|---|
mmpA, mmpD, mmpB | Type I PKS modules | Assembly of 23C monic acid backbone |
mupW, mupT | Tetrahydropyran ring formation | Essential for monic acid maturation |
mupO, mupU, mupV, macpE | PA-A tailoring complex | Inactive in PA-D pathway; PA-D accumulates when impaired |
mupM | Mupirocin-resistant Ile-tRNA synthetase | Self-resistance; essential for pathway viability |
mupN | Phosphopantetheinyl transferase (PPTase) | Activation of carrier proteins (e.g., mAcpE) |
PA-D biosynthesis employs a trans-acyltransferase (AT) type I PKS system, where malonyl-CoA loading is mediated by discrete AT enzymes acting in trans to the multimodular PKS proteins (MmpA, MmpD, MmpB). This hybridity enhances metabolic flexibility: Type I PKS megasynthases handle chain elongation, while type II components (e.g., ketoreductase MupG, dehydratase MupS) introduce structural diversity during late-stage tailoring. Specifically, the absence of epoxidase activity (associated with PA-A formation) in PA-D biosynthesis allows accumulation of the unsaturated C10-C11 bond characteristic of PA-D [6] [8] [9].
The trans-AT domains within Mmp proteins exhibit stringent specificity for malonyl-CoA, channeling this extender unit iteratively during monic acid chain elongation. In contrast, the discrete AT MupU demonstrates dual functionality: it activates PA-B (the proposed PA-D precursor) and loads it onto the auxiliary acyl carrier protein mAcpE. This loading is a prerequisite for downstream modifications but is bypassed in PA-D biosynthesis due to the absence of MupO/V-mediated oxidation and epoxidation [8] [9].
The MmpD PKS module exemplifies the domain organization driving PA-D assembly:
Key domain activities include:
Post-PKS assembly, the monic acid backbone is linked to 9-hydroxynonanoic acid via an ester bond by MupA. PA-D arises when the tetrahydropyran-containing intermediate escapes MupO/V-dependent epoxidation and dehydration, instead undergoing spontaneous cyclization or minor enzymatic shunt reactions [6] [9].
Table 2: Key Enzymatic Domains in PA-D-Associated PKS Modules
Domain Type | Catalytic Function | Structural Outcome in PA-D |
---|---|---|
trans-AT | Malonyl-CoA transfer | 23-carbon monic acid scaffold |
DH (Module 6) | Dehydration | Introduces C10-C11 double bond |
ER (Module 6) | Inactive or absent | Preserves unsaturation (no reduction) |
KR (Module 6) | Stereospecific reduction | Configures C9-OH orientation |
Thioesterase (MupV) | Chain release | Non-functional for PA-D; thioester retention |
Pseudomonic acid biosynthesis is governed by N-acyl homoserine lactone (AHL)-mediated quorum sensing (QS). The LuxR-type regulator MupR activates transcription of mup genes upon binding the AHL signal synthesized by MupI. This system prioritizes precursor flux: at low cell density, AHL levels are insufficient for mup activation, favoring primary metabolism. At high cell density, AHL-MupR complexes induce mup expression, diverting malonyl-CoA toward pseudomonic acid synthesis. Disruption of mupI abolishes PA-D production, confirming QS dependence. Crucially, precursor competition between PA-D and other pseudomonic acids (e.g., PA-A) is modulated by AHL concentration gradients [3] [4] [9].
Carrier protein activation is pivotal for PA-D biosynthesis:
Table 3: Regulatory Factors Influencing PA-D Biosynthesis
Regulatory Element | Mechanism | Impact on PA-D Yield |
---|---|---|
MupI (AHL synthase) | Produces homoserine lactone autoinducer | Threshold-dependent mup cluster activation |
MupR (Transcriptional activator) | Binds AHL; induces mup/macp transcription | Upregulates PA-D biosynthetic machinery |
MupN (PPTase) | Converts apo- to holo-mAcpE | Essential for intermediate shuttling |
MupC (Flavin reductase) | Regulates redox state of tailoring enzymes | Shunts precursors toward PA-D in mutants |
Compound Names Mentioned:Pseudomonic acid D (PA-D), Pseudomonic acid A (PA-A), Pseudomonic acid B (PA-B), Pseudomonic acid C (PA-C), 9-Hydroxynonanoic acid, Monic acid, Tetrahydropyran, 4′-Phosphopantetheine, N-Acyl homoserine lactone (AHL)
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